molecular formula C11H8ClN3 B13760910 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile CAS No. 1269292-29-6

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13760910
CAS No.: 1269292-29-6
M. Wt: 217.65 g/mol
InChI Key: UYUPRFIUYLXISL-UHFFFAOYSA-N
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Description

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitrobenzonitrile with hydrazine hydrate, followed by cyclization with acetic acid. The reaction conditions often include heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
  • 5-chloro-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile

Uniqueness

5-chloro-1-p-tolyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .

Properties

CAS No.

1269292-29-6

Molecular Formula

C11H8ClN3

Molecular Weight

217.65 g/mol

IUPAC Name

5-chloro-1-(4-methylphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C11H8ClN3/c1-8-2-4-10(5-3-8)15-11(12)9(6-13)7-14-15/h2-5,7H,1H3

InChI Key

UYUPRFIUYLXISL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Cl

Origin of Product

United States

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